2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide
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Overview
Description
2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide is a complex organic compound that features a quinoline ring, a pyrrole ring, and a phenoxypropanamide moiety. This compound is of interest due to its unique structural properties, which may lend it various applications in scientific research, particularly in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Ring: Starting with an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling with Phenoxypropanamide: The final step involves coupling the quinoline-pyrrole intermediate with phenoxypropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline or pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including DNA and proteins, through intercalation or binding to specific sites. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide
Uniqueness
2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide is unique due to the presence of the phenoxypropanamide moiety, which may confer distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
2-phenoxy-N-(2-pyrrol-1-ylquinolin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16(27-18-9-3-2-4-10-18)22(26)23-19-11-7-8-17-12-13-20(24-21(17)19)25-14-5-6-15-25/h2-16H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRSESSDAUEGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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